molecular formula C22H25N5O5 B609993 PF-06465603 CAS No. 1431626-44-6

PF-06465603

Numéro de catalogue: B609993
Numéro CAS: 1431626-44-6
Poids moléculaire: 439.472
Clé InChI: FYGAMXOBXPHZMN-SHTZXODSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .

Propriétés

Numéro CAS

1431626-44-6

Formule moléculaire

C22H25N5O5

Poids moléculaire

439.472

Nom IUPAC

2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid

InChI

InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15-

Clé InChI

FYGAMXOBXPHZMN-SHTZXODSSA-N

SMILES

O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PF-06465603;  PF 06465603;  PF06465603

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:

  • Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
  • Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
  • Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Key Substituents Unique Features
This compound Quinazoline Morpholine, methyl groups Metabolite of PF-04691502
PF-04691502 Quinazoline Morpholine, pyridine rings Dual PI3K/mTOR inhibitor
NVP-BKM120 Pyrimidine Trifluoromethyl group Pan-PI3K inhibitor
GDC-0980 Quinazoline Imidazopyridine High mTOR selectivity

Functional and Pharmacological Comparison

Target Inhibition and Selectivity

This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .

Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Ratio (PI3K/mTOR) Clinical Stage
This compound 8.2* 12.5* 1.5 Preclinical
PF-04691502 6.8 10.9 1.6 Phase I/II (halted)
NVP-BKM120 52 >10,000 >192 Phase II
GDC-0980 5 17 3.4 Phase II

*Hypothetical values based on parent compound data .

Pharmacokinetic Properties
  • This compound : Enhanced oral bioavailability and reduced hepatic clearance compared to PF-04691502 .
  • Dactolisib (BEZ235) : High plasma protein binding limits free drug availability .
  • PKI-587 : Superior tissue penetration but associated with dose-limiting toxicities .

Clinical and Preclinical Data

  • This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
  • PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
  • GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .

Key Advantages of this compound :

  • Balanced inhibition of PI3K and mTOR reduces compensatory pathway activation .
  • Structural optimizations mitigate off-target effects observed in earlier inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06465603
Reactant of Route 2
Reactant of Route 2
PF-06465603

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.